molecular formula C9H12O4 B14454140 2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid CAS No. 76374-10-2

2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid

Cat. No.: B14454140
CAS No.: 76374-10-2
M. Wt: 184.19 g/mol
InChI Key: IUKIBBYUNMQGCJ-KNVOCYPGSA-N
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Description

2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is a chemical compound known for its unique structural properties It is characterized by a cyclopentene ring with two acetic acid groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid typically involves the cyclization of suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions include cyclopentanone, cyclopentane derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]diacetic acid
  • 2,2’-[(1R,3S)-2,2-Dimethyl-1,3-cyclohexanediyl]diacetic acid

Uniqueness

2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is unique due to its specific cyclopentene ring structure and the positioning of the acetic acid groups. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

76374-10-2

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-[(1S,4R)-4-(carboxymethyl)cyclopent-2-en-1-yl]acetic acid

InChI

InChI=1S/C9H12O4/c10-8(11)4-6-1-2-7(3-6)5-9(12)13/h1-2,6-7H,3-5H2,(H,10,11)(H,12,13)/t6-,7+

InChI Key

IUKIBBYUNMQGCJ-KNVOCYPGSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1CC(=O)O)CC(=O)O

Canonical SMILES

C1C(C=CC1CC(=O)O)CC(=O)O

Origin of Product

United States

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